6-Cyclohexyl-2-(ethylamino)hexanoic acid
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Overview
Description
6-Cyclohexyl-2-(ethylamino)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a cyclohexyl group attached to a hexanoic acid backbone, with an ethylamino substituent at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2-(ethylamino)hexanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of cyclohexylhexanoic acid.
Amination: The cyclohexylhexanoic acid undergoes amination using ethylamine under controlled conditions to introduce the ethylamino group at the second carbon position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procuring high-quality cyclohexylhexanoic acid and ethylamine.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and minimize by-products.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-2-(ethylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of cyclohexylhexanoic acid derivatives.
Reduction: Production of cyclohexylhexanol derivatives.
Substitution: Generation of various substituted amines or amides.
Scientific Research Applications
6-Cyclohexyl-2-(ethylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as an additive in lubricants, paints, and varnishes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-2-(ethylamino)hexanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: This compound has a similar cyclohexyl and hexanoic acid structure but differs in the presence of an amino and hydroxy group.
6-Cyclohexyl-hexanoic acid: Lacks the ethylamino group, making it less versatile in certain chemical reactions.
Uniqueness
6-Cyclohexyl-2-(ethylamino)hexanoic acid is unique due to the presence of both the cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5428-21-7 |
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Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
6-cyclohexyl-2-(ethylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO2/c1-2-15-13(14(16)17)11-7-6-10-12-8-4-3-5-9-12/h12-13,15H,2-11H2,1H3,(H,16,17) |
InChI Key |
WJERFZAOEDSJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCCCC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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